Ethyl 3-(methylamino)propanoate
Overview
Description
Ethyl 3-(methylamino)propanoate is a chemical compound that is not directly described in the provided papers. However, the papers do discuss various ethyl propanoate derivatives, which are structurally related to ethyl 3-(methylamino)propanoate. These derivatives are synthesized and characterized for different applications, such as insect growth regulation and potential industrial production .
Synthesis Analysis
The synthesis of ethyl propanoate derivatives involves various chemical reactions. For instance, ethyl 3-(3-aminophenyl)propanoate is synthesized through a tandem Knoevenagel condensation/alkylidene reduction of 3-nitrobenzaldehyde with Meldrum's acid, followed by a reduction of the intermediate 3-(3-nitrophenyl)propanoic acid by stannous chloride in ethanol . Another derivative, ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate, is synthesized using hydrazine hydrate as a reducing agent and Pb/C as a catalyst, starting from ethyl 2-[(2'-cyanobiphenyl-4-yl) methylamino]-3-nitrobenzoate . These methods demonstrate the versatility in the synthesis of ethyl propanoate derivatives.
Molecular Structure Analysis
The molecular structure of ethyl propanoate derivatives is confirmed using various spectroscopic techniques. For example, the structure of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate is confirmed using FT-IR, NMR (1D and 2D), and ESI-MS spectroscopy . The compound ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate crystallizes in the space group Pbca, and its structure is characterized by IR, UV, and NMR spectroscopy . These studies provide detailed insights into the molecular configurations and tautomeric forms of the compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of ethyl propanoate derivatives are diverse and include condensation, reduction, and esterification processes. The use of stannous chloride in the synthesis of ethyl 3-(3-aminophenyl)propanoate acts as both a reducing agent and a Lewis acid, facilitating the esterification of the carboxylic acid . The synthesis of other derivatives also involves the use of hydrazine hydrate as a reducing agent, indicating the importance of reduction reactions in the synthesis of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl propanoate derivatives are studied through computational methods and bio-assays. Density functional theory (DFT) is used to calculate molecular geometry and vibrational frequencies, while natural bond orbital (NBO) analysis helps in understanding intramolecular charge transfer interactions . The bioactivity of these compounds is also evaluated, as seen in the study of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, which is tested as an insect growth regulator against Galleria mellonella . These analyses contribute to a comprehensive understanding of the properties and potential applications of ethyl propanoate derivatives.
Scientific Research Applications
Anti-Cancer Activity
Ethyl 3-(methylamino)propanoate has been explored for its potential in cancer treatment. A study synthesized a compound using ethyl 3-(methylamino)propanoate that showed promising in vitro anti-cancer activity against human gastric cancer cell lines (Liu et al., 2019).
Pharmaceutical Synthesis
This chemical is also significant in pharmaceutical synthesis. It's used in the synthesis of Dabigatran Etexilate, an anticoagulant medication. The process involves multiple steps where ethyl 3-(methylamino)propanoate is a key intermediate (Huansheng, 2013).
Chemical Kinetics and Combustion Chemistry
Ethyl 3-(methylamino)propanoate plays a role in the study of chemical kinetics, especially in the context of combustion chemistry. Research has compared the pyrolysis of methyl and ethyl propanoate, which is relevant for understanding the combustion of biofuels (Farooq et al., 2014).
Polymorphism in Pharmaceuticals
Studies have also focused on the polymorphism of compounds related to ethyl 3-(methylamino)propanoate. These investigations, often using X-ray diffraction and other spectroscopic techniques, are crucial for understanding the physical and chemical properties of pharmaceutical compounds (Vogt et al., 2013).
Safety And Hazards
The compound is classified under the GHS07 hazard class. The hazard statement is H319, which indicates that it causes serious eye irritation. The precautionary statements are P305+P351+P338, which suggest that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
ethyl 3-(methylamino)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-9-6(8)4-5-7-2/h7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIJMHJTEHBUJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337279 | |
Record name | Ethyl 3-(methylamino)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(methylamino)propanoate | |
CAS RN |
2213-08-3 | |
Record name | Ethyl 3-(methylamino)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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